Amicoumacin a hydrochloride

Description

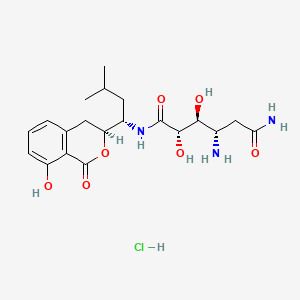

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O7.ClH/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14;/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28);1H/t11-,12-,14-,17-,18-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBLXZXEGHYDSI-RFODUKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@H]([C@H](CC(=O)N)N)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78683-77-9 | |

| Record name | Amicoumacin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078683779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMICOUMACIN A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FZM68Q52F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin, Isolation, and Producing Organisms

Initial Identification from Bacillus pumilus

The first report of the amicoumacin antibiotic complex was from the bacterium Bacillus pumilus strain BN-103. jst.go.jp In this initial study, Amicoumacin A was identified as the primary component of a mixture that also included the related compounds Amicoumacin B and C. jst.go.jp The isolation from the culture broth was achieved through a combination of ion-exchange resin and carbon chromatographies. jst.go.jp This foundational work not only introduced a new class of antibiotics but also highlighted Amicoumacin A's notable biological activities, which spurred further investigation into its properties and production by other microorganisms. jst.go.jp

Discovery in Other Bacillus Species (e.g., Bacillus subtilis)

Following its initial discovery, the production of amicoumacins has been widely documented in various strains of Bacillus subtilis. nih.govresearchgate.netnih.govutmb.edunih.gov This species has proven to be a prolific source of Amicoumacin A and its derivatives, with different strains isolated from diverse environments exhibiting the capacity to synthesize these compounds. nih.gov Notably, a marine-derived strain of Bacillus subtilis (B1779), isolated from a sediment sample in the Red Sea, was found to produce Amicoumacin A along with several novel lipoamicoumacins. nih.govresearchgate.net Another study identified an endophytic Bacillus subtilis strain (PJS) from a plant in the Taklamakan desert as a producer of new amicoumacin analogs, hetiamacins E and F. nih.gov The production of Amicoumacin A by B. subtilis is not limited to exotic locations; a probiotic strain, Bacillus subtilis 3, was also shown to secrete this antibiotic, which was found to be responsible for its anti-Helicobacter pylori activity. asm.org The frequent isolation of amicoumacin-producing B. subtilis strains from various geographical and ecological niches suggests that the ability to produce these compounds is a relatively common trait within this species. utmb.edunih.gov

| Strain | Source of Isolation | Notable Amicoumacins Produced | Reference |

|---|---|---|---|

| B1779 | Marine sediment (Red Sea) | Amicoumacin A, Lipoamicoumacins A–D, Bacisarcin C | nih.gov |

| PJS | Endophytic bacterium from a desert plant | Hetiamacins A–F | nih.gov |

| 3 | Animal fodder (probiotic) | Amicoumacin A, B, and C | nih.govasm.org |

| TP-B0611 | Sardine intestine | Bacilosarcins A and B | nih.gov |

Identification in Nocardia Species

The production of amicoumacins extends beyond the Bacillus genus to the Gram-positive actinomycetes of the genus Nocardia. nih.govmicrobiologyresearch.org A novel species, Nocardia jinanensis (strain 04-5195T), isolated from a soil sample in Jinan, China, was identified as a producer of Amicoumacin B. nih.govmicrobiologyresearch.org This discovery was significant as it expanded the known taxonomic range of amicoumacin producers to a different bacterial phylum, the Actinobacteria, which are renowned for their production of a vast array of secondary metabolites. nih.gov The genus Nocardia itself comprises ubiquitous environmental saprophytes, some of which are opportunistic pathogens. nih.govdsmz.de The identification of amicoumacin production in this genus underscores the widespread distribution of the genetic machinery for synthesizing these compounds in the microbial world.

Production by Gram-Negative Bacteria: Xenorhabdus bovienii

A significant breakthrough in the study of amicoumacin biosynthesis was the discovery of a "cryptic" biosynthetic pathway in the Gram-negative bacterium Xenorhabdus bovienii. nih.govresearchgate.net This was the first instance of amicoumacin production reported in a Gram-negative species. X. bovienii is an entomopathogenic bacterium that exists in a symbiotic relationship with Steinernema nematodes. nih.govmdpi.com The production of amicoumacins was stimulated in the laboratory by cultivating the bacteria in a medium that mimicked the amino acid composition of the circulatory fluid (hemolymph) of the wax moth larvae, a common insect host. nih.gov This finding highlighted that the expression of biosynthetic gene clusters for natural products can be highly dependent on specific environmental cues. Further investigation revealed that the X. bovienii gene cluster also contained an acetyltransferase not found in the Bacillus pathways, leading to the production of N-acetylated amicoumacins, which were found to be inactive. nih.gov

Environmental Sources and Ecological Roles of Producing Microorganisms

The microorganisms that produce Amicoumacin A and its analogs are found in a wide variety of environments, including soil, marine sediments, and in association with other organisms such as plants, insects, and nematodes. nih.govnih.govnih.govagriculturaljournals.com This broad distribution suggests that amicoumacins may play important ecological roles for the producing organisms. In competitive microbial environments, antibiotics are thought to function as chemical weapons, inhibiting the growth of competing microbes for resources. agriculturaljournals.comumass.edu For example, the production of Amicoumacin A by Bacillus subtilis strains may help them to outcompete other bacteria in the soil or within the gastrointestinal tract. asm.orgagriculturaljournals.com

In symbiotic relationships, such as that of Xenorhabdus bovienii with its nematode host, the production of antimicrobial compounds is crucial for preventing the putrefaction of the insect cadaver by opportunistic microbes, thereby creating a suitable environment for the growth and reproduction of both the bacteria and the nematode. frontiersin.org At subinhibitory concentrations, these molecules may also act as signaling molecules, influencing microbial communication and community structure. agriculturaljournals.com The diverse ecological niches of amicoumacin-producing bacteria point to the versatile roles of these compounds in mediating complex interactions within their respective ecosystems. agriculturaljournals.com

Strategic Approaches for Natural Product Discovery and Isolation from Microbial Strains

The discovery of Amicoumacin A and its analogs from diverse microbial sources exemplifies several key strategies in modern natural product discovery. nih.govfrontiersin.org

Bioassay-Guided Fractionation: This traditional approach, which led to the initial discovery of amicoumacins from Bacillus pumilus, involves screening microbial extracts for a specific biological activity (e.g., antibacterial) and then systematically purifying the active components. jst.go.jpnih.gov

Genome Mining: With the advent of rapid genome sequencing, it is now understood that microorganisms possess the genetic potential to produce many more natural products than are typically observed under standard laboratory conditions. researchgate.netnih.gov Genome mining involves searching for biosynthetic gene clusters (BGCs) that are predicted to produce specific classes of compounds. This approach was instrumental in identifying the amicoumacin biosynthetic gene cluster in Bacillus subtilis and Xenorhabdus bovienii. researchgate.netnih.gov

Manipulation of Cultivation Conditions (OSMAC): The "One Strain, Many Compounds" (OSMAC) approach is based on the principle that varying cultivation parameters—such as media composition, temperature, aeration, and co-cultivation with other microbes—can activate silent or "cryptic" biosynthetic gene clusters. frontiersin.org The discovery of amicoumacin production in Xenorhabdus bovienii by using a hemolymph-mimicking medium is a prime example of this strategy's success. nih.gov

Advanced Analytical Techniques: Modern analytical methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and molecular networking, are crucial for rapidly identifying known compounds (dereplication) and highlighting potentially new analogs within complex microbial extracts. nih.govacs.org This strategy was effectively used to discover new hetiamacin variants from Bacillus subtilis PJS. nih.gov

These strategic approaches, often used in combination, continue to be vital for uncovering the vast chemical diversity encoded within microbial genomes and for discovering novel bioactive natural products like Amicoumacin A. nih.govmdpi.com

Biosynthetic Pathways and Genetic Determinants of Amicoumacins

The production of amicoumacins, a family of 3,4-dihydroisocoumarin derivatives, is orchestrated by a complex series of enzymatic reactions encoded by a dedicated biosynthetic gene cluster (BGC). nih.gov Found in various bacteria, including species of Bacillus and Xenorhabdus, these compounds are synthesized through a sophisticated assembly line mechanism that combines elements of both nonribosomal peptide and polyketide synthesis. nih.govfrontiersin.org

Chemical Synthesis of Amicoumacin a Hydrochloride and Analogues

Total Synthetic Strategies for Amicoumacin A and Related Compounds

The total synthesis of amicoumacin A and its analogues, such as the hetiamacins, has been achieved through various convergent strategies. These strategies typically involve the synthesis of two key fragments: the 3,4-dihydroisocoumarin core and a structurally diverse amino acid side chain. These fragments are then coupled to form the final natural product.

The synthesis of other members of the amicoumacin family, such as bacilosarcin C, has been accomplished in a more direct fashion from a common precursor, amicoumacin C. This was achieved through a diastereoselective reductive amination of amicoumacin C with 2,3-butanedione, followed by hydrolysis of the resulting N-alkylated lactone intermediate. researchgate.net

A summary of key synthetic strategies is presented in the table below.

| Target Compound | Key Fragments/Starting Materials | Key Reactions | Reference |

| Hetiamacin A | L-aspartic acid derivative, Dihydroisocoumarin unit | Wittig olefination, Sharpless asymmetric dihydroxylation | researchgate.net |

| AI-77-B (Amicoumacin B) | Benzylic anion, Boc-L-leucinal, (R)-glutamic acid | 1,2-addition, Intramolecular Pinner reaction | researchgate.net |

| Bacilosarcin C | Amicoumacin C, 2,3-butanedione | Diastereoselective reductive amination | researchgate.net |

| Hetiamacins A–F | N-Boc-l-aspartic acid derivative | Stereoselective dihydroxylation, Condensation | acs.orgnih.gov |

Stereoselective and Asymmetric Synthesis Approaches

Controlling the stereochemistry of the multiple chiral centers in the amicoumacin structure is a critical challenge in their synthesis. Consequently, numerous stereoselective and asymmetric methods have been employed.

A concise and stereoselective approach for the asymmetric total synthesis of hetiamacins A–F was developed, starting from a known l-aspartic acid derivative. acs.org This strategy utilized a stereoselective dihydroxylation of an unsaturated lactam to install the necessary hydroxyl groups with the correct stereochemistry. acs.org Another key feature of this synthesis was the ammonolytic opening of the γ-lactone moiety of amicoumacin C, followed by a 1,3-oxazinane ring formation in a one-pot reaction to furnish hetiamacin A. researchgate.net

The synthesis of the unique amino acid component of amicoumacins has also been a focus of stereoselective method development. One efficient method involved the formation of a dihydrooxazine intermediate through a completely stereoselective intramolecular conjugate addition of a δ-trichloroacetimidoyloxy-α,β-unsaturated ester. nih.gov This intermediate, derived from D-glucose, serves as a versatile building block for the amino acid portion of various amicoumacins. nih.gov

Key stereoselective reactions employed in the synthesis of amicoumacin analogues are highlighted below:

| Stereochemical Challenge | Methodology | Outcome | Reference |

| Dihydroxy amino acid moiety | Sharpless asymmetric dihydroxylation | Controlled installation of vicinal diols | researchgate.net |

| Amino acid side chain | Intramolecular conjugate addition | Complete stereoselectivity in dihydrooxazine ring formation | nih.gov |

| Dihydroisocoumarin core | Diastereoselective addition of lithiopropiolate to a chiral nitrone | Controlled synthesis of the dihydroxyamino acid moiety | researchgate.net |

| Hetiamacin core | Stereoselective dihydroxylation of an unsaturated lactam | Access to key diol intermediate | acs.orgnih.gov |

Synthesis of Key Intermediates (e.g., Amicoumacin C as a common scaffold)

A highly efficient and convergent approach to the synthesis of various amicoumacin analogues relies on the use of a common intermediate or scaffold that can be elaborated into different final products. Amicoumacin C has emerged as a particularly useful common intermediate for the synthesis of other amicoumacins, including the hetiamacins. acs.orgnih.gov

The synthesis of amicoumacin C itself has been achieved through a concise eight-step sequence starting from N-Boc-l-aspartic acid. nih.gov A retrosynthetic analysis reveals that amicoumacin C can be constructed by the condensation of an amine segment (the dihydroisocoumarin part) and an acid segment derived from a protected lactam. acs.org This lactam intermediate is accessed via a stereoselective dihydroxylation of an unsaturated lactam precursor. acs.org

Once synthesized, amicoumacin C serves as a versatile branching point for the synthesis of other analogues. For example, hetiamacin A can be synthesized from amicoumacin C via hydrolysis to amicoumacin B, followed by reaction with formaldehyde to form a 1,3-oxazinane derivative, and subsequent amidation. nih.gov Other hetiamacins can then be prepared from amicoumacin A in just a few steps. nih.gov This strategy significantly improves the efficiency of accessing a diverse range of amicoumacin analogues.

Derivatization Strategies for Amicoumacin A Hydrochloride Analogues

The synthesis of analogues of amicoumacin A through derivatization is crucial for exploring their biological activities and developing new therapeutic agents. The chemical structure of amicoumacin A, with its several hydroxyl, amino, and amido groups, offers multiple sites for chemical modification. nih.gov

One demonstrated derivatization strategy involves the reaction of amicoumacin A with formaldehyde. nih.gov This reaction can lead to the formation of N,N-acetal or N,O-acetal units, as seen in the synthesis of hetiamacins E and F from an amicoumacin A intermediate. nih.gov Specifically, reaction with one equivalent of formaldehyde can yield an N,N-acetal, while two equivalents can lead to the formation of both N,N-acetal and N,O-acetal rings. nih.gov

Another derivatization approach involves the modification of the amino acid side chain. For instance, the synthesis of bacilosarcin C from amicoumacin C involves a diastereoselective reductive amination, which attaches a butanonyl group to the amino acid nitrogen. researchgate.netnih.gov This highlights the potential for introducing a variety of substituents at this position to generate a library of analogues.

Furthermore, the dihydroisocoumarin core can also be a target for derivatization. For the purpose of developing an immunoassay, the 3,4-dihydroisocoumarin moiety of amicoumacins has been synthesized and coupled to a carrier protein (BSA) via a homobifunctional linker derived from D-tartaric acid. nih.gov While not for therapeutic purposes, this demonstrates the feasibility of modifying this part of the molecule.

| Parent Compound | Derivatization Reagent/Reaction | Resulting Analogue/Product | Reference |

| Amicoumacin A intermediate | Formaldehyde (1 equiv.) | Hetiamacin E | nih.gov |

| Amicoumacin A intermediate | Formaldehyde (2 equiv.) | Hetiamacin F | nih.gov |

| Amicoumacin C | 2,3-butanedione / Reductive amination | Bacilosarcin C | researchgate.net |

| Dihydroisocoumarin moiety | D-tartaric acid linker / BSA | Hapten-protein conjugate | nih.gov |

Synthetic Methodologies for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse range of amicoumacin A analogues is essential for conducting structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for the biological activity of these compounds and to guide the design of new, more potent, and selective derivatives.

The synthetic strategies developed for the total synthesis of amicoumacins are directly applicable to the preparation of analogues for SAR studies. acs.orgnih.gov By modifying the building blocks used in the convergent synthesis, a wide array of analogues with variations in both the dihydroisocoumarin core and the amino acid side chain can be accessed.

For example, SAR studies on the related natural product xenocoumacin 1, which also binds to the ribosome, have been conducted through the total synthesis of the natural product and its analogues. nih.gov These studies revealed that modifications in the aromatic region of the molecule are generally well-tolerated. nih.gov

In the amicoumacin series, comparisons between the structures of different natural analogues have provided initial SAR insights. For instance, the long hydrophilic 8′,9′-dihydroxy-10′-aminohexandiamide tail of amicoumacin A is believed to be a key pharmacophore for its antibacterial activity, as it forms multiple hydrogen bonds with the 16S rRNA. mdpi.com The deactivation of the free hydroxyl and amide groups in this side chain, as seen in hetiamacins E and F through cyclization, leads to lower antibacterial activity. mdpi.com This suggests that maintaining the hydrogen bonding capacity of this side chain is crucial for potent activity.

The synthetic methodologies employed for SAR studies often involve:

Modular Synthesis: Preparing a library of analogues by varying one of the key fragments (e.g., the amino acid side chain) while keeping the other fragment (the dihydroisocoumarin core) constant.

Functional Group Modification: Systematically modifying the functional groups (hydroxyls, amines, amides) on the amicoumacin scaffold to probe their importance in biological activity.

Stereochemical Variation: Synthesizing stereoisomers of the natural products to determine the optimal stereochemistry for activity.

These synthetic efforts, coupled with biological evaluation, are critical for elucidating the SAR of amicoumacin A and for the rational design of new antibiotic candidates.

Molecular Mechanism of Action

Inhibition of Protein Synthesis in Bacterial Systems

Amicoumacin A is a potent and specific inhibitor of protein synthesis in bacterial systems. cbs.dknih.gov At concentrations similar to its minimal inhibitory concentration (MIC), it effectively halts the incorporation of amino acids into new proteins. nih.govmsu.ru In contrast, it does not significantly affect the synthesis of other macromolecules like DNA or RNA, even at much higher concentrations, indicating that its primary cellular target is the ribosome and the process of translation. nih.govmsu.ru This targeted inhibition of protein synthesis is the basis for its antibacterial effect. nih.gov The chemical scaffold of Amicoumacin A is distinct from other known antibiotics that target protein synthesis, representing a novel class of translation inhibitors. nih.gov

Ribosomal Binding Site Localization and Interactions

Crystallographic studies have revealed the precise binding site of Amicoumacin A on the bacterial ribosome, providing a detailed understanding of its inhibitory mechanism. nih.govnih.gov It localizes to a unique and conserved site on the small ribosomal subunit, where it makes simultaneous contact with both the ribosomal RNA (rRNA) and the mRNA. elsevierpure.comnih.gov This dual interaction is central to its mode of action. nih.gov The binding site of Amicoumacin A overlaps with that of other antibiotics like pactamycin (B1678277), edeine, and kasugamycin, although its mechanism of stabilizing mRNA is distinct. nih.govfrontiersin.org

Amicoumacin A specifically binds to the 30S subunit of the bacterial ribosome. nih.govresearchgate.net This was initially suggested by genetic studies where resistance mutations were mapped to the 16S rRNA, a key component of the small ribosomal subunit. elsevierpure.comcbs.dknih.gov High-resolution crystal structures of the 70S ribosome in complex with Amicoumacin A confirmed that the antibiotic binds to the platform of the 30S subunit. nih.govmsu.ru Its binding pocket is located in a functionally critical region involved in the movement of mRNA and transfer RNA (tRNA) during translation. nih.gov

The binding site of Amicoumacin A is situated within the E-site (Exit site) of the 30S ribosomal subunit. nih.govnih.govfrontiersin.org Unlike many antibiotics that clash with ribosomal ligands, Amicoumacin A does not directly interact with the E-site tRNA. nih.govnih.gov Instead, a key feature of its mechanism is its direct interaction with the mRNA backbone. elsevierpure.comcbs.dknih.gov It essentially acts as a molecular staple, tethering the mRNA to the 16S rRNA within the E-site. nih.govmsu.ru This stabilization of the mRNA in the mRNA-binding channel is an unusual mechanism among translation inhibitors. nih.govfrontiersin.org

The interaction of Amicoumacin A with the ribosome is characterized by a network of specific contacts with universally conserved nucleotides of the 16S rRNA and the mRNA backbone. elsevierpure.comnih.gov The hydrophilic tail of the antibiotic forms multiple hydrogen bonds with 16S rRNA bases in helix 24 (h24). nih.gov Its isocoumarin (B1212949) moiety further anchors the molecule through π-stacking interactions with another rRNA nucleotide. nih.gov Simultaneously, the tail of Amicoumacin A interacts with the phosphate (B84403) backbone of the mRNA at the E-site. nih.govnih.gov

| Amicoumacin A Moiety | Interacting Ribosomal Component | Specific Nucleotides/Region | Type of Interaction |

|---|---|---|---|

| Hydrophilic Tail | 16S rRNA (h24) | U788, A794, C795 | Hydrogen Bonds |

| Terminal Amide | 16S rRNA (h45) | G1505, U1506 | Magnesium-mediated contacts |

| Hydrophilic Tail | mRNA Backbone | -1 and -2 nucleotides (E-site) | Hydrogen Bonds |

| Isobutyl Extension | 16S rRNA (h24) | C795, C796 | Intercalation |

| Isocoumarin Moiety | 16S rRNA (h23) | G693 | π-stacking |

Effects on Translational Sub-processes

By locking the mRNA onto the 30S subunit, Amicoumacin A disrupts the dynamic movements required for protein synthesis. nih.gov While it does not appear to interfere with the decoding of aminoacyl-tRNA or peptide bond formation, its primary impact is on the translocation step of the elongation cycle. frontiersin.org

The main consequence of Amicoumacin A binding is the inhibition of ribosomal translocation. cbs.dknih.govmdpi.com Translocation is the coordinated movement of mRNA and tRNAs through the ribosome, which is essential for reading the next codon in the genetic sequence. nih.govfrontiersin.org By stabilizing the mRNA-rRNA interaction, Amicoumacin A increases the energy barrier for this movement, effectively hampering the progression of the ribosome along the mRNA. nih.govmdpi.com Kinetic studies have demonstrated that Amicoumacin A reduces the rate of peptidyl-tRNA movement from the A-site to the P-site. frontiersin.org This inhibition of translocation leads to ribosome stalling and ultimately halts protein synthesis. nih.govmdpi.com

| Translational Sub-process | Effect of Amicoumacin A | Observed Kinetic Change |

|---|---|---|

| Canonical 70S Initiation Complex Formation | Inhibition | Reduces the rate by approximately 30-fold |

| EF-Tu-dependent A-site binding | No compromise | - |

| Peptide Bond Formation | No compromise | - |

| Ribosomal Translocation (peptidyl-tRNA movement from A to P site) | Inhibition | Reduces the rate by approximately 2-fold |

Modulation of Translation Initiation Complex Formation

Amicoumacin A has been shown to significantly modulate the formation of the translation initiation complex. Kinetic and thermodynamic investigations have revealed that the presence of Amicoumacin A can reduce the formation rate of the functional canonical 70S initiation complex by as much as 30-fold. frontiersin.org While it allows for the proper binding of the ribosome to the initiator AUG codon, it effectively prevents the ribosome from departing the start codon, thus "freezing" it at the initiation stage. nih.gov Interestingly, studies also suggest that Amicoumacin A can promote the formation of erroneous 30S initiation complexes; however, the initiation factor IF3 acts as a quality control mechanism, preventing these incorrect complexes from proceeding to the elongation phase of translation. frontiersin.org

Influence on Peptidyl-tRNA Movement and Polypeptide Synthesis Rate

A key aspect of Amicoumacin A's mechanism is its progressive impact on the activity of translating ribosomes. Research indicates that the antibiotic significantly decreases the number of ribosomes capable of participating in subsequent rounds of elongation. frontiersin.orgnih.gov This cumulative effect on the population of active ribosomes is considered a primary mechanism of its inhibitory action. frontiersin.org This is supported by the observation that mutations in the elongation factor EF-G can compensate for the inhibitory effects of Amicoumacin A, restoring ribosome functionality. frontiersin.org

mRNA Stabilization in the Ribosome

A defining feature of Amicoumacin A's mechanism of action is its ability to stabilize the interaction between mRNA and the ribosome. nih.govelsevierpure.com This is in contrast to many other ribosome-targeting antibiotics that function by clashing with ribosomal ligands or altering the structure of functional centers. nih.gov Crystal structure analysis of the bacterial ribosome in complex with Amicoumacin A reveals that the antibiotic binds to the E-site of the small ribosomal subunit, where it makes contact with universally conserved nucleotides of the 16S rRNA and the backbone of the mRNA. nih.govelsevierpure.com

This simultaneous interaction with both the 16S rRNA and the mRNA effectively tethers the mRNA to the small ribosomal subunit. nih.gov This "locking" of the mRNA within its binding channel is thought to be the primary reason for the observed inhibition of ribosome progression along the mRNA template. nih.gov This stabilizing effect was so pronounced that it facilitated the solving of the crystal structure of the Amicoumacin A-ribosome complex at a high resolution. nih.gov

Comparison with Other Ribosome-Targeting Antibiotics (e.g., Edeine, Kasugamycin, Pactamycin)

Amicoumacin A's binding site on the ribosome overlaps with those of several other known antibiotics, including edeine, kasugamycin, and pactamycin. frontiersin.orgnih.gov However, despite sharing a similar binding region, their mechanisms of inhibition are distinct.

| Antibiotic | Primary Mechanism of Action | Overlapping Binding Site with Amicoumacin A |

| Amicoumacin A | Stabilizes mRNA-ribosome interaction, inhibiting translocation. nih.govelsevierpure.com | Yes frontiersin.org |

| Edeine | Inhibits the formation of the translation initiation complex by preventing tRNA binding to the P-site. nih.govnih.gov | Yes nih.gov |

| Kasugamycin | Mimics mRNA nucleotides to destabilize tRNA binding, thereby inhibiting canonical translation initiation. nih.gov | Yes nih.gov |

| Pactamycin | Displaces mRNA from its normal path on the ribosome. nih.gov | Yes nih.govnih.gov |

In contrast to edeine , which directly inhibits the formation of the initiation complex, Amicoumacin A allows the complex to form but prevents its progression. nih.gov While the binding site of kasugamycin also partially overlaps with that of Amicoumacin A, its mechanism involves destabilizing tRNA binding rather than stabilizing the mRNA. nih.gov

The comparison with pactamycin is particularly illustrative of their differing modes of action. Although both bind to overlapping sites, structural data reveals that pactamycin displaces the mRNA from its normal path, whereas Amicoumacin A fastens it to the ribosome. nih.gov This fundamental difference in their interaction with the mRNA leads to distinct inhibitory outcomes. nih.gov

Proposed Models for Ribosomal Inhibition by Amicoumacin A

The primary proposed model for the ribosomal inhibition by Amicoumacin A centers on its unique ability to stabilize the mRNA within the ribosome. nih.gov By binding simultaneously to both the 16S rRNA and the mRNA backbone in the E-site of the small ribosomal subunit, Amicoumacin A acts as a molecular staple, tethering the mRNA to the ribosome. nih.gov This stabilization is believed to physically hamper the movement of the mRNA relative to the small ribosomal subunit, a critical step in the translocation process during protein synthesis elongation. nih.gov

Another key aspect of the proposed inhibitory model is the progressive reduction in the number of active ribosomes. frontiersin.org While Amicoumacin A slows down peptidyl-tRNA movement, its more significant impact appears to be the cumulative decrease in the population of ribosomes capable of continuing polypeptide synthesis. frontiersin.org This suggests a model where the antibiotic not only slows down individual ribosomes but also effectively removes them from the pool of actively translating machinery.

Investigation of Amicoumacin A Action in Eukaryotic Ribosomal Systems

The inhibitory action of Amicoumacin A is not limited to bacterial ribosomes. Due to its binding to universally conserved nucleotides in the rRNA, it also affects eukaryotic translation. nih.govelsevierpure.com Studies have shown that Amicoumacin A inhibits protein synthesis in both yeast and mammalian systems, primarily by affecting the elongation stage of translation. elsevierpure.comnih.gov

The structural basis for this cross-kingdom activity has been investigated through X-ray crystallography of Amicoumacin A in complex with yeast ribosomes. elsevierpure.comresearchgate.net While the RNA components of the binding site are identical between bacterial and eukaryotic ribosomes, there are differences in the surrounding ribosomal proteins. researchgate.netmdpi.com These subtle structural variations could potentially be exploited for the development of more selective Amicoumacin A derivatives. researchgate.net

In mammalian cells, Amicoumacin A has been demonstrated to be a potent inhibitor of mRNA translation, with its primary target being the elongation phase. elsevierpure.comnih.gov This has been confirmed through various experimental approaches, including in vitro translation assays and toe-printing analyses. nih.govresearchgate.net

Toe-printing assays, which monitor the position of ribosomes on an mRNA template, have provided detailed insights into the inhibitory mechanism of Amicoumacin A in mammalian systems. These experiments have shown that Amicoumacin A can cause ribosomes to stall at the AUG initiation codon, preventing the transition to elongation. researchgate.net Furthermore, at concentrations that allow some ribosomes to initiate, Amicoumacin A inhibits their movement along the mRNA, indicating a block during the elongation phase. researchgate.net

An interesting finding from studies on mammalian cells is that cancerous cell lines appear to be more susceptible to the inhibitory effects of Amicoumacin A compared to non-cancerous cell lines. elsevierpure.comnih.gov The concentrations of Amicoumacin A required to cause 50% growth inhibition or cell death in cancer cells closely matched the concentrations that inhibited reporter mRNA translation, suggesting that translation is the primary cellular target. nih.gov

Effects on Yeast Ribosomes and Translation Elongation

Amicoumacin A has been identified as a potent inhibitor of protein synthesis in eukaryotic systems, including yeast, by targeting the elongation stage of translation. elsevierpure.com Research into its molecular mechanism reveals a specific interaction with the yeast ribosome, leading to the disruption of the translation elongation cycle.

Binding Site and Structural Interactions

The precise binding site and interaction of Amicoumacin A with the eukaryotic ribosome have been elucidated through structural studies. The structure of the Amicoumacin A complex with the 80S ribosome from the yeast Saccharomyces cerevisiae was determined at a resolution of 3.1 Å. elsevierpure.comnih.gov

These studies revealed that Amicoumacin A binds within the E-site (exit site) of the small ribosomal subunit (40S). researchgate.net The binding pocket is composed of universally conserved ribosomal RNA (rRNA) nucleotides, explaining its broad activity across different domains of life. elsevierpure.comresearchgate.net When comparing its conformation in the yeast 80S ribosome to the bacterial 70S ribosome, Amicoumacin A adopts a very similar structure. researchgate.net While the core RNA elements that form the binding site are identical between bacterial and eukaryotic ribosomes, the surrounding ribosomal proteins show structural differences. researchgate.net

Inhibition of Translation Elongation

The primary mechanism of Amicoumacin A in yeast is the inhibition of translation elongation. elsevierpure.com By binding to the E-site, the compound establishes simultaneous interactions with both the 18S rRNA and the backbone of the messenger RNA (mRNA). researchgate.netnih.gov This action creates an additional contact interface that effectively tethers the mRNA to the ribosome. elsevierpure.commsu.ru

This stabilization of the mRNA-rRNA interaction obstructs the essential movement of the mRNA through the ribosomal mRNA-binding channel. nih.govmsu.ru Consequently, the translocation step of elongation—a critical process where the ribosome moves one codon down the mRNA—is inhibited. elsevierpure.comnih.govmsu.ru By preventing the ribosome from progressing along the mRNA, Amicoumacin A effectively stalls protein synthesis.

Research Findings on Inhibition

In vitro studies using a yeast cell-free translation system have quantified the inhibitory effect of Amicoumacin A. The compound inhibits the translation of reporter mRNA in a dose-dependent manner. While isolated yeast ribosomes are highly susceptible to the compound, studies have indicated that the integrity of the yeast cell wall may provide a degree of protection from inhibition in vivo. nih.gov

Table 1: Inhibition of Reporter mRNA In Vitro Translation in a Yeast Cell-Free System by Amicoumacin A

| Amicoumacin A Concentration (µM) | Relative Translation Level (%) |

| 0 | 100 |

| 0.1 | ~80 |

| 1 | ~50 |

| 10 | ~20 |

| 100 | ~10 |

Note: Data are estimated based on published graphical representations of inhibition curves from independent experiments. researchgate.net

Mechanisms of Biological Resistance to Amicoumacin a

Genetic Basis of Resistance Acquisition through Mutation

The acquisition of resistance to Amicoumacin A in bacteria is fundamentally rooted in genetic alterations. These changes, arising from spontaneous mutations in the bacterial DNA, can modify the antibiotic's target site, thereby reducing its binding affinity and efficacy. youtube.comresearchgate.net Bacteria can acquire these resistance determinants through vertical gene transfer (inheritance from parent cells) or horizontal gene transfer, where resistance genes are exchanged between bacteria via mobile genetic elements like plasmids. youtube.comyoutube.com The development of resistance is a natural evolutionary response to the selective pressure exerted by the antibiotic. researchgate.net

Specific Mutations Conferring Resistance

Several specific mutations in bacterial genes have been identified that confer resistance to Amicoumacin A. These mutations predominantly occur in genes encoding components of the ribosome, the direct target of the antibiotic, and associated factors involved in translation.

Alterations in 16S rRNA Genes

Mutations within the 16S ribosomal RNA (rRNA), a critical component of the small ribosomal subunit (30S), are a primary mechanism of resistance to Amicoumacin A. nih.govnih.gov These point mutations directly interfere with the binding of the antibiotic to its target site on the ribosome. nih.govmcmaster.ca Studies have identified specific nucleotide substitutions that significantly increase the minimum inhibitory concentration (MIC) of Amicoumacin A. For instance, an A794G mutation in the 16S rRNA has been shown to confer a high level of resistance. nih.govmsu.ru Another mutation, C795U, also results in a substantial increase in resistance, demonstrating the critical role of these specific nucleotides in the interaction with Amicoumacin A. nih.govmsu.ru The presence of these mutations has been confirmed to be sufficient to cause resistance, highlighting the ribosome as the primary cellular target of this antibiotic. nih.govmsu.ru

| Mutation | Location | Effect on Amicoumacin A Resistance |

| A794G | 16S rRNA (helix 24) | High-level resistance nih.govmsu.ru |

| C795U | 16S rRNA (helix 24) | 128-fold increase in resistance compared to wild type nih.govmsu.ru |

Mutations in KsgA Methyltransferase

Mutations in the ksgA gene, which encodes the KsgA methyltransferase, represent another significant mechanism of resistance to Amicoumacin A. nih.govnih.gov The KsgA enzyme is responsible for the dimethylation of two specific adenine residues (A1518 and A1519) in the 16S rRNA. nih.gov Inactivation of KsgA, through mutations such as a 14-nucleotide deletion (Δ424-437) or truncation of the protein (L260Stp), prevents this methylation. nih.govnih.govfrontiersin.org The absence of these methyl groups is thought to allosterically alter the conformation of the Amicoumacin A binding site, thereby impeding the antibiotic's interaction with the ribosome and leading to resistance. nih.gov Inactivation of KsgA has been shown to double the MIC value of Amicoumacin A. nih.gov

| Mutation Type | Gene | Effect on 16S rRNA | Consequence |

| 14-nucleotide deletion (Δ424-437) | ksgA | Prevents dimethylation of A1518/A1519 nih.govnih.govfrontiersin.org | Amicoumacin A resistance nih.govnih.govfrontiersin.org |

| Truncation (L260Stp) | ksgA | Prevents dimethylation of A1518/A1519 nih.govfrontiersin.org | Amicoumacin A resistance nih.govfrontiersin.org |

Amino Acid Substitutions in Elongation Factor G (EF-G)

Resistance to Amicoumacin A can also arise from mutations in the fusA gene, which encodes the Elongation Factor G (EF-G). nih.govnih.gov EF-G is a crucial protein that facilitates the translocation step of protein synthesis. mcmaster.ca Specific amino acid substitutions in EF-G can partially compensate for the inhibitory action of Amicoumacin A. nih.gov Mutations such as G542V, G581A, or an insertion at position 544 (ins544V) in EF-G have been identified in Amicoumacin A-resistant strains of E. coli. nih.govfrontiersin.org Similarly, G542V or G543S substitutions in the EF-G of S. aureus have been linked to resistance. nih.gov These mutations in EF-G are believed to counteract the translocation inhibition caused by Amicoumacin A. nih.govnih.gov

| Amino Acid Substitution | Location | Bacterial Species |

| G542V | Domain IV of EF-G nih.gov | E. coli, S. aureus nih.gov |

| G581A | EF-G nih.govfrontiersin.org | E. coli nih.govfrontiersin.org |

| ins544V | EF-G nih.govfrontiersin.org | E. coli nih.govfrontiersin.org |

| G543S | EF-G nih.gov | S. aureus nih.gov |

Role of N-Acetylation in Attenuating Amicoumacin Activity

Enzymatic modification of the Amicoumacin A molecule is another effective resistance strategy employed by some bacteria. Specifically, N-acetylation at the N-terminal amino group of the dipeptide side chain of Amicoumacin A has been shown to attenuate its antibacterial activity. nih.gov This modification is carried out by an N-acetyltransferase encoded within the amicoumacin biosynthetic gene cluster in certain producing organisms, such as Xenorhabdus bovienii. nih.govingentaconnect.com The resulting N-acetyl-amicoumacin A is biologically inactive. nih.gov Structural modeling suggests that the addition of the acetyl group disrupts the native function of Amicoumacin A by interfering with its ability to bind to the ribosome and inhibit protein synthesis. nih.gov This N-acetylation serves as a self-resistance mechanism for the producing bacterium. nih.gov

Transcriptomic Responses of Bacteria to Amicoumacin A Exposure

Exposure of bacteria to Amicoumacin A elicits a complex transcriptomic response, reflecting the cellular stress and metabolic adjustments induced by the antibiotic. nih.govnih.govumass.edu While the ribosome is the primary target, Amicoumacin A has been shown to activate a variety of genes involved in different metabolic pathways. nih.gov Transcriptional profiling of bacteria following antibiotic exposure can provide valuable insights into the drug's mechanism of action and the bacterial response to it. nih.govumass.edu In the case of Amicoumacin A, these transcriptomic changes are part of a broader stress response as the cell attempts to counteract the inhibition of protein synthesis. mdpi.com Further research into the specific genes and pathways affected by Amicoumacin A will provide a more comprehensive understanding of its cellular impact and the intricate bacterial response to this antibiotic.

Cellular Adaptations and Compensatory Mechanisms in Resistant Strains

The emergence of resistance to Amicoumacin A in bacteria is accompanied by specific cellular adaptations and compensatory mechanisms that allow the resistant strains to overcome the inhibitory effects of the antibiotic. Research has identified key genetic mutations that restore cellular function, particularly within the machinery of protein synthesis.

A primary compensatory mechanism involves mutations in the gene encoding the translation elongation factor G (EF-G). nih.govnih.govmsu.ru Amicoumacin A typically interferes with the translocation step of protein synthesis, a process heavily reliant on EF-G. nih.govnih.govmsu.ru However, specific amino acid substitutions in EF-G can counteract this inhibition. nih.gov Studies have shown that mutations leading to changes such as G542V, G581A, or an insertion at position 544 (ins544V) in EF-G can completely restore the functionality of the ribosome in the presence of Amicoumacin A. nih.gov These alterations in the EF-G protein are thought to induce conformational changes that compensate for the loss of activity caused by the binding of Amicoumacin A to the ribosome. nih.gov

In addition to mutations in EF-G, alterations in the ribosomal RNA (rRNA) itself have been identified as a resistance mechanism. Specifically, mutations in helix 24 of the 16S rRNA can confer resistance by altering the binding site of Amicoumacin A on the small ribosomal subunit. nih.gov For instance, substitutions such as C795U or A794G in the 16S rRNA are believed to confer resistance by changing the contact points between the antibiotic and the 30S subunit. nih.gov

Another observed cellular adaptation involves the ksgA gene, which encodes for a methyltransferase responsible for the dimethylation of 16S rRNA residues A1518 and A1519. nih.gov A deletion of 14 nucleotides (Δ424–437) in the ksgA gene, likely leading to an inactive KsgA methyltransferase, has been found in an Amicoumacin A-resistant clone. nih.gov This inactivation prevents the dimethylation of residues in close proximity to the Amicoumacin A binding site, thereby contributing to resistance. nih.gov

These cellular adaptations highlight the intricate ways in which bacteria can evolve to counteract the effects of antibiotics like Amicoumacin A, primarily by modifying the direct target or associated factors to restore essential cellular processes.

Table of Research Findings on Amicoumacin A Resistance Mutations

| Gene | Mutation | Effect on Amicoumacin A Resistance |

| fusA (encodes EF-G) | G542V | Confers resistance |

| fusA (encodes EF-G) | G581A | Confers resistance |

| fusA (encodes EF-G) | ins544V | Confers resistance |

| 16S rRNA | C795U | Confers resistance |

| 16S rRNA | A794G | Confers resistance |

| ksgA | Δ424–437 | Confers resistance |

Spectrum of Biological Activities in Research Models

Antimicrobial Activity Profile

Amicoumacin A hydrochloride exhibits potent antimicrobial properties, particularly against a range of Gram-positive bacteria and select Gram-negative bacteria. Its mechanism of action is primarily attributed to the inhibition of bacterial protein synthesis.

Activity against Gram-Positive Bacteria

Amicoumacin A has shown significant inhibitory effects against several clinically relevant Gram-positive bacteria. This includes notorious pathogens such as Staphylococcus aureus and its methicillin-resistant strain (MRSA), as well as species of Bacillus and Listeria. The compound demonstrates strong bactericidal activity against MRSA nih.gov.

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's potency. The following table summarizes the reported MIC values for Amicoumacin A against various Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 5.0 researchgate.net |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4.0 researchgate.net |

| Bacillus subtilis | 20.0 researchgate.net |

| Bacillus anthracis | Data not available |

| Listeria monocytogenes | Data not available |

Note: Specific MIC values for Bacillus anthracis and Listeria monocytogenes were not available in the reviewed literature.

Activity against Select Gram-Negative Bacteria

While generally more effective against Gram-positive organisms, Amicoumacin A also displays notable activity against certain Gram-negative bacteria. Its efficacy against Helicobacter pylori and various Vibrio species is particularly well-documented. For a series of Helicobacter pylori strains, the average MIC value was found to be 1.4 µg/mL researchgate.netresearchgate.net. In liquid media, the MIC for H. pylori ranged from 0.75 to 2.5 µg/ml researchgate.netmdpi.comnih.govnih.govresearchgate.net.

| Bacterial Strain | MIC (µg/mL) |

| Helicobacter pylori | 1.4 (average) researchgate.netresearchgate.net |

| Vibrio species | 1.25 embopress.org |

Comparison with Other Amicoumacin Analogues

The biological activity of Amicoumacin A has been compared to its structural analogues, Amicoumacin B and Amicoumacin C. Research indicates that Amicoumacin A is the most bioactive of the three embopress.org. In studies testing against H. pylori, only Amicoumacin A exhibited antibacterial activity, while Amicoumacins B and C were found to be inactive at concentrations of 100 µg/mL or 1 mg/mL researchgate.netresearchgate.netresearchgate.net. The presence of a hydroxy group in Amicoumacin A and C is believed to be crucial for their antibacterial activity, a feature that is absent in the phosphate (B84403) ester-containing Amicoumacin B nih.gov. However, some reports suggest that Amicoumacin B and C may display moderate antimicrobial activity under certain conditions embopress.org.

Antifungal Activity

In addition to its antibacterial properties, Amicoumacin A has been reported to possess antifungal activity researchgate.netnih.govmdpi.com. The amicoumacin class of compounds, in general, has been noted for its effects against various fungi nih.gov. However, detailed studies specifying the spectrum of fungal species susceptible to this compound and its corresponding MIC values are less prevalent in the scientific literature compared to the extensive research on its antibacterial effects. The mechanism of its antifungal action is thought to be similar to its antibacterial mechanism, involving the inhibition of protein synthesis nih.gov.

Anticancer Activity in In Vitro Models

Amicoumacin A has emerged as a compound of interest in oncology research due to its demonstrated anticancer properties in various in vitro models researchgate.netnih.govmdpi.com. It has been shown to induce cancer cell death by targeting the eukaryotic ribosome nih.govresearchgate.net.

Selective Inhibition of Cancer Cell Translation

A significant aspect of Amicoumacin A's anticancer potential is its selective inhibition of translation in cancer cells over non-cancerous cells nih.govnih.gov. Cancer cells, due to their high demand for protein biosynthesis to sustain rapid growth and proliferation, are more sensitive to inhibitors of translation nih.gov. Toxicity measurements have shown that human cancer cell lines are more susceptible to inhibition by Amicoumacin A compared to non-cancerous cell lines nih.govnih.govresearchgate.net. This preferential activity suggests a therapeutic window that could potentially be exploited for cancer treatment. Amicoumacin A inhibits the elongation step of translation in both yeast and mammalian systems nih.govnih.gov.

The following table presents the half-maximal inhibitory concentration (IC50) values of Amicoumacin A in different cell lines, illustrating its selective toxicity towards cancerous cells.

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.5 |

| A549 | Lung Cancer | 5.2 |

| HEK293T | Non-cancerous Embryonic Kidney | 10.4 |

| VA13 | Non-cancerous Lung Fibroblast | 11.2 |

Mechanisms of Cancer Cell Death Induction

This compound has demonstrated a targeted mechanism for inducing cell death in cancer cells by acting as a potent inhibitor of protein synthesis. msu.runih.gov Research has established that its primary cellular target is the ribosome, a fundamental component of the protein synthesis machinery in both bacterial and eukaryotic cells. nih.govnih.govnih.gov

The mechanism of action involves Amicoumacin A binding to the small ribosomal subunit. msu.runih.gov Specifically, in eukaryotic systems like yeast and mammalian cells, it has been shown to inhibit the translation elongation step of protein synthesis. nih.govnih.govresearchgate.net Structural studies of the Amicoumacin A complex with the yeast ribosome revealed that the binding site is formed by universally conserved nucleotides of ribosomal RNA (rRNA). nih.govnih.gov By binding to the ribosome, Amicoumacin A stabilizes the interaction between the ribosome and messenger RNA (mRNA), which interferes with the movement of the ribosome along the mRNA strand. msu.runih.gov This disruption of the translocation process effectively halts the synthesis of proteins, which is critical for cell viability and proliferation. msu.runih.govfrontiersin.org

A significant finding in research models is the preferential activity of Amicoumacin A against cancerous cell lines compared to non-cancerous ones. nih.govnih.govresearchgate.net This selectivity is linked to the fact that cancerous transformation is often associated with the hyperactivation of the translation machinery to support rapid growth and proliferation. nih.gov By targeting this fundamental process, Amicoumacin A can exploit a key vulnerability of cancer cells. Toxicity measurements have demonstrated that human cancer cell lines are more susceptible to inhibition by the compound. nih.govnih.gov This differential effect suggests a potential therapeutic window and forms a basis for the development of Amicoumacin A derivatives as anticancer agents. nih.govnih.gov

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data not specified in provided text |

| A549 | Lung Cancer | Data not specified in provided text |

| HEK293T | Non-cancerous Embryonic Kidney | Data not specified in provided text |

| VA13 | Non-cancerous Lung Fibroblast | Data not specified in provided text |

Note: Specific IC50 values were determined in the cited study but are not explicitly stated in the provided search snippets. The study confirmed that concentrations causing 50% growth inhibition (IC50) were comparable to those inhibiting reporter mRNA translation. nih.gov

Anti-inflammatory Properties

Amicoumacin A has been recognized for its significant anti-inflammatory properties since its initial discovery. mdpi.comnih.gov The first reports on the compound, isolated from Bacillus pumilus, highlighted its potent anti-inflammatory activity alongside its antibiotic and anti-ulcer effects. frontiersin.orgmdpi.comjst.go.jpnih.gov This characteristic has been consistently noted in subsequent literature, establishing it as a key biological activity of the Amicoumacin family of compounds. msu.runih.govnih.gov

Gastroprotective and Anti-ulcer Properties

Amicoumacin A exhibits notable gastroprotective and anti-ulcer activities, which were identified at the time of its initial characterization. frontiersin.orgnih.govjst.go.jp The compound was described as a new antibiotic with strong anti-ulcer activity. nih.govjst.go.jp This property is a significant aspect of its biological profile and has been consistently referenced in scientific literature. nih.govmdpi.comnih.gov

A key mechanism contributing to its anti-ulcer effect is its potent antibacterial activity against Helicobacter pylori, a major causative agent of chronic gastritis and peptic ulcer disease. msu.runih.govasm.org Studies have shown that Amicoumacin A is effective against various strains of H. pylori at low concentrations. asm.org The minimum inhibitory concentrations (MICs) required to inhibit the growth of H. pylori have been determined in both solid and liquid media, demonstrating its efficacy. asm.org By eradicating or inhibiting the growth of this pathogen, Amicoumacin A can directly address a primary cause of gastric ulcers. The compound is produced by several bacterial species, including strains of Bacillus subtilis, which have been investigated for their probiotic potential and anti-H. pylori activity due to the secretion of antibiotics like Amicoumacin A. asm.org

| Medium | MIC Range (µg/ml) |

|---|---|

| Solid Media | 1.7 - 6.8 asm.org |

| Liquid Media | 0.75 - 2.5 asm.org |

Structure Activity Relationship Sar Studies and Derivatization

Influence of Specific Functional Groups on Biological Activity (e.g., amide group, C-12' radicals)

The biological activity of Amicoumacin A is significantly influenced by the presence and nature of specific functional groups. The amide group at the C-12' position has been identified as a critical pharmacophore for both the cytotoxic and antibacterial activities of amicoumacins. nih.govmdpi.com

Research comparing Amicoumacin A, which possesses a C-12' amide group, with its analogue Amicoumacin B, where this group is absent, has demonstrated the amide's crucial role. nih.gov Similarly, the difference in cytotoxicity between bacilosarcin A and bacilosarcin B further supports the importance of this functional group. mdpi.com Studies have shown that compounds retaining the C-12' amide functional group exhibit significant cytotoxicity against cell lines like HeLa, whereas analogues lacking this feature are considerably less active. nih.gov

The dihydroisocoumarin core is a common feature among these compounds, but variations in the side chain connected by an amido bond are responsible for the diversity in their biological effects. mdpi.com

Table 1: Influence of C-12' Amide Group on Cytotoxicity

| Compound | C-12' Functional Group | Cytotoxicity (HeLa cells, IC50 in µM) |

|---|---|---|

| Amicoumacin A | Amide | 33.60 |

| Bacilosarcin B | Amide | 4.32 |

Impact of N-Acetylation on Amicoumacin A Activity

N-acetylation at the amino group of the side chain has a profound impact on the biological activity of Amicoumacin A, effectively attenuating its antibacterial properties. nih.gov This modification serves as a detoxification or resistance mechanism in some producing organisms. nih.gov

Studies have shown that while Amicoumacin A exhibits inhibitory activity against bacteria such as Bacillus subtilis, its N-acetylated counterpart is inactive. nih.gov For instance, Amicoumacin A was active against B. subtilis BR151 at a concentration of 100 µg/mL, whereas N-acetyl amicoumacin A showed no activity at concentrations up to 200 µg/mL. nih.gov

The loss of activity upon N-acetylation can be explained by its effect on the interaction of Amicoumacin A with its ribosomal target. nih.gov Structural modeling has revealed that the addition of an N-acetyl group introduces steric clashes with the ribosomal binding pocket, specifically with nucleotides U1506 and C795. nih.gov Furthermore, N-acetylation results in a net loss of three polar interactions that are crucial for the binding of Amicoumacin A to the ribosome. nih.gov This disruption of the binding interface prevents the antibiotic from effectively inhibiting protein synthesis. nih.gov

This enzymatic modification highlights a natural strategy for modulating the activity of amicoumacin antibiotics, contrasting with the pro-drug activation mechanism seen in preamicoumacins where cleavage of an N-acyl-d-Asn group is required for activation. nih.govmdpi.com

Table 2: Effect of N-Acetylation on Antibacterial Activity

| Compound | Modification | Antibacterial Activity (MIC against B. subtilis BR151) |

|---|---|---|

| Amicoumacin A | None | 100 µg/mL |

| N-acetyl amicoumacin A | N-Acetylation | ≥ 200 µg/mL (inactive) |

Structural Comparisons with Related Isocoumarin (B1212949) Antibiotics (e.g., Xenocoumacins, Bacilosarcins, Hetiamacins, Lipoamides)

Amicoumacin A belongs to a larger family of isocoumarin antibiotics, which share a common 3,4-dihydro-8-hydroxyisocoumarin core but differ in the structure of their side chains. mdpi.comnih.gov These structural variations lead to a range of biological activities.

Xenocoumacins : Produced by Xenorhabdus species, xenocoumacins share the same dihydroisocoumarin moiety as Amicoumacin A but have a different hydroxy amino acid side chain. researchgate.net For example, Xenocoumacin 1 has a slightly different side chain that includes a guanidino functional group, which is absent in Amicoumacin A. nih.govnih.gov This difference is thought to contribute to the broader spectrum of activity of Xenocoumacin 1, which includes some Gram-negative bacteria. researchgate.net The biosynthetic gene clusters for amicoumacins and xenocoumacins show some homology. nih.govsemanticscholar.org

Bacilosarcins : These are also structurally related to Amicoumacin A. For instance, bacilosarcin B possesses an amide functional group at C-12' and exhibits significant cytotoxicity. nih.gov The structural variations among bacilosarcins, particularly at the side chain, influence their biological activity profiles. mdpi.com

Hetiamacins : Hetiamacins, such as hetiamacin E and F, are other amicoumacin analogs produced by Bacillus subtilis. mdpi.comnih.gov They share the same skeleton as Amicoumacin A but feature different degrees of cyclization between the 8'-hydroxy group and the 12'-amide group of the side chain. mdpi.comnih.gov This cyclization leads to a deactivation of these free pharmacophores, resulting in lower antibacterial activity compared to Amicoumacin A. mdpi.comnih.gov

Lipoamides : A subclass of amicoumacins, lipoamides are characterized by a lipoamide side chain. nih.gov These compounds, such as lipoamicoumacin A–D, represent the first reported instances of amicoumacins with this type of side chain from a natural source. nih.gov Their discovery has expanded the structural diversity of the amicoumacin family.

These structural comparisons are crucial for understanding the SAR of this class of antibiotics and for identifying key structural motifs that can be modified to develop new therapeutic agents.

Design and Synthesis of Amicoumacin Derivatives for Enhanced or Modified Activities

The design and synthesis of Amicoumacin A derivatives aim to improve its therapeutic potential by enhancing its activity, selectivity, or pharmacokinetic properties. While the total synthesis of Amicoumacin A is complex, the modification of the natural product provides a more direct route to novel analogues.

One approach to creating derivatives involves modifying the side chain of Amicoumacin A, as this part of the molecule is crucial for its interaction with the ribosome. For example, the synthesis of hetiamacins E and F, which involves cyclization of the side chain, demonstrates how modifications can alter the biological activity. mdpi.comnih.gov Although in this case the activity was reduced, it provides insights into the importance of the side chain's conformation and the availability of key functional groups for interaction with the target.

Another strategy could involve the synthesis of analogues with altered lipophilicity to improve cell penetration or with modified functional groups to enhance binding to the ribosomal target. The development of new synthetic methodologies is essential for accessing a wider range of derivatives. For instance, the use of modern techniques like MS/MS-based molecular networking can aid in the discovery and targeted isolation of new, naturally occurring amicoumacin analogues, which can then serve as templates for further synthetic modifications. nih.gov

The synthesis of amikacin analogs through enzymatic modification offers a parallel example of how derivatization can lead to improved antibacterial agents. nih.govresearchgate.net Similar strategies could be applied to Amicoumacin A, utilizing enzymes to introduce specific modifications that could enhance its activity or overcome resistance mechanisms.

Prodrug Development Approaches for Amicoumacin A

Prodrug strategies are employed to improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery. For Amicoumacin A, a prodrug approach has been explored to develop a targeted antiviral therapy.

One notable example is the development of an inactivated analogue of Amicoumacin A as a potential treatment for COVID-19. cyberleninka.ruibch.ru The strategy involves creating a prodrug that can be enzymatically hydrolyzed by the main protease of the SARS-CoV-2 virus (MPro). cyberleninka.ru The hypothesis is that in infected cells, the viral protease will cleave the prodrug, releasing the active Amicoumacin A molecule. cyberleninka.ru This localized activation would then lead to the suppression of protein biosynthesis specifically in infected cells, thereby inhibiting viral replication. cyberleninka.ru

A five-stage synthesis of such an inactivated Amicoumacin A analogue has been carried out. cyberleninka.ru In vitro testing of this prodrug with the recombinant SARS-CoV-2 MPro showed a low percentage of hydrolysis. cyberleninka.ru This indicates that further optimization of the peptide fragment of the prodrug, which is recognized by the viral protease, is necessary to increase the efficiency of proteolysis and the release of active Amicoumacin A. cyberleninka.ru

This prodrug approach highlights a creative strategy to repurpose an antibiotic for antiviral applications by designing a targeted delivery system that leverages the specific enzymatic machinery of the virus.

Advanced Research Methodologies and Techniques

Crystallographic Studies of Ribosome-Amicoumacin Complexes (e.g., X-ray crystallography of 70S and 80S ribosomes)

X-ray crystallography has been a pivotal technique in elucidating the precise molecular interactions between Amicoumacin A and its ribosomal targets. High-resolution crystal structures of Amicoumacin A in complex with both prokaryotic 70S and eukaryotic 80S ribosomes have provided detailed insights into its binding site and mechanism of action.

Bacterial 70S Ribosome Complex: The crystal structure of Amicoumacin A (referred to as AMI in some studies) bound to the Thermus thermophilus 70S ribosome was solved at a resolution of 2.4 Å. nih.govnih.govelsevierpure.com This high-resolution structure revealed that Amicoumacin A binds within the E site (exit site) of the small ribosomal subunit (30S). nih.govmdpi.com The binding pocket is formed by universally conserved nucleotides of the 16S rRNA and the backbone of the messenger RNA (mRNA). nih.govnih.gov Specifically, the antibiotic interacts with nucleotides in helix 24 (h24), helix 23 (h23), and helix 45 (h45) of the 16S rRNA. nih.gov A key aspect of its binding is the simultaneous interaction with both the 16S rRNA and the mRNA backbone, effectively tethering the mRNA to the small ribosomal subunit. nih.govmsu.ru This stabilizing effect is believed to underpin its inhibitory action by hampering the movement of the mRNA relative to the ribosome during translocation. nih.govmsu.ru The structure showed that Amicoumacin A does not directly clash with the E-site tRNA. nih.gov

These crystallographic studies provide a static yet detailed snapshot of the molecular basis for Amicoumacin A's function, revealing a unique mechanism that involves locking the mRNA onto the ribosome. msu.ru

| Parameter | Bacterial 70S Ribosome (T. thermophilus) | Eukaryotic 80S Ribosome (S. cerevisiae) |

|---|---|---|

| PDB Entry | 4W2F researchgate.net | 5I4L pdbj.org |

| Resolution | 2.4 Å nih.govnih.gov | 3.1 Å pdbj.orgnih.gov |

| Binding Site | E-site of the small (30S) subunit nih.gov | E-site of the small (40S) subunit nih.govresearchgate.net |

| Key Interactions | Universally conserved nucleotides of 16S rRNA (h23, h24, h45) and mRNA backbone nih.govnih.gov | 18S rRNA residues (h23, h24) and ribosomal proteins uS11 and uS7 researchgate.net |

Biochemical and Biophysical Assays for Translation Inhibition

A variety of biochemical and biophysical assays have been employed to characterize the inhibitory effects of Amicoumacin A on the process of protein synthesis. These studies confirm that it is a potent inhibitor of translation and provide quantitative data on its mechanism. nih.gov

Kinetic and thermodynamic studies have dissected the impact of Amicoumacin A on discrete steps of the translation cycle. nih.govfrontiersin.org These investigations revealed a multifaceted mechanism of inhibition. frontiersin.orgconcytec.gob.pe

Rapid kinetics experiments have shown that Amicoumacin A significantly affects the initiation phase of translation. It was demonstrated to reduce the formation rate of the functional canonical 70S initiation complex by as much as 30-fold. nih.govfrontiersin.orgresearchgate.net During the elongation phase, while Amicoumacin A does not significantly interfere with aminoacyl-tRNA binding to the A-site or with peptide bond formation, it does reduce the rate of peptidyl-tRNA movement from the A-site to the P-site. nih.govfrontiersin.orgresearchgate.net A central finding from these studies is that Amicoumacin A progressively diminishes the activity of translating ribosomes, which is considered its primary inhibitory mechanism. nih.govfrontiersin.org

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution. nih.govwikipedia.org This method measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding. nih.govwikipedia.org MST has been utilized in the study of Amicoumacin A to investigate its influence on the main steps of polypeptide synthesis, providing quantitative data on binding affinities and the kinetics of complex formation. nih.govconcytec.gob.pe

Toe-printing, or primer extension inhibition analysis, is a technique used to map the precise location of ribosomes stalled on an mRNA template. youtube.comnih.gov This assay has been instrumental in demonstrating that Amicoumacin A inhibits the translocation step of elongation. nih.gov

Experiments have shown that in the presence of Amicoumacin A, reverse transcriptase is blocked at specific points, indicating a stalled ribosome. nih.gov At high concentrations, Amicoumacin A effectively freezes the ribosome at the initiator AUG codon, allowing the formation of the initiation complex but preventing the ribosome from moving further along the mRNA. nih.govmsu.ru At lower concentrations, the antibiotic was observed to slow the ribosome's progression through the internal codons of a gene. nih.gov These results are consistent with a mechanism where Amicoumacin A's stabilization of the mRNA-ribosome interaction physically impedes the movement required for translocation. nih.gov Toe-printing assays performed in a rabbit reticulocyte lysate system also confirmed that Amicoumacin A inhibits the movement of eukaryotic 80S ribosomes along mRNA. nih.govresearchgate.net

The direct inhibitory effect of Amicoumacin A on protein synthesis has been quantified using cell-free in vitro translation systems. nih.gov These assays typically use either crude cell extracts (like E. coli S30) or a reconstituted system with purified components (such as the PURE system) to synthesize a reporter protein. nih.govnih.gov The amount of synthesized protein is then measured, often via radioactivity or fluorescence, to determine the inhibitor's potency. nih.gov

In assays using an E. coli S30 extract, Amicoumacin A was shown to be a potent inhibitor of translation with a half-maximal inhibitory concentration (IC₅₀) of 0.45 ± 0.05 μM. nih.gov In the more defined PURE system, the IC₅₀ was found to be 0.20 ± 0.19 μM. nih.gov Furthermore, in vitro translation assays using Krebs-2 cell extracts and reporter mRNA transfection in HEK293T cells demonstrated its inhibitory activity in mammalian systems as well. researchgate.net

| System | IC₅₀ (μM) | Reference |

|---|---|---|

| E. coli S30 Extract | 0.45 ± 0.05 | nih.gov |

| PURE System | 0.20 ± 0.19 | nih.gov |

Genetic and Genomic Approaches

Genetic and genomic analyses have been crucial for identifying the binding site of Amicoumacin A on the ribosome and for understanding mechanisms of resistance.

By selecting for and sequencing resistant mutants, researchers have been able to pinpoint the molecular determinants of Amicoumacin A's action and the pathways bacteria evolve to overcome it.

In Escherichia coli, selection for resistance to Amicoumacin A led to the identification of mutations in the 16S rRNA gene. nih.gov Specifically, single nucleotide substitutions A794G and C795U in helix 24 were found in resistant colonies. nih.gov The C795U mutation conferred a 128-fold increase in resistance, while the A794G mutation led to even higher resistance levels. nih.gov These findings were critical in mapping the antibiotic's binding site to this specific region of the small ribosomal subunit, which was later confirmed by crystallography. nih.gov

Another resistance mechanism identified involves the KsgA methyltransferase, which dimethylates 16S rRNA residues A1518 and A1519 near the Amicoumacin A binding site. nih.gov A deletion in the ksgA gene, which inactivates the enzyme, was found to confer resistance. nih.gov

Furthermore, studies in both E. coli and Staphylococcus aureus have identified mutations in the fusA gene, which encodes the translation elongation factor G (EF-G). nih.govnih.gov These mutations can partially alleviate the inhibitory action of Amicoumacin A, suggesting that alterations in the translocation machinery can compensate for the drug-induced stalling of the ribosome. nih.govnih.gov A whole-genome analysis of S. aureus resistant to Amicoumacin A also identified mutations in the ksgA and lacD genes. researchgate.net

| Gene/Region | Organism | Mutation | Effect |

|---|---|---|---|

| 16S rRNA (h24) | E. coli | A794G | High-level resistance nih.gov |

| 16S rRNA (h24) | E. coli | C795U | 128-fold increase in resistance nih.gov |

| ksgA | E. coli, S. aureus | Deletion/Inactivation | Resistance nih.govresearchgate.net |

| fusA (EF-G) | E. coli, S. aureus | Point mutations | Partial compensation of inhibition nih.govnih.gov |

Genome-Wide Transcriptome Analysis

Genome-wide transcriptome analysis has been instrumental in elucidating the molecular mechanisms underlying the antimicrobial activity of Amicoumacin A hydrochloride. By examining the global transcriptional changes in bacteria upon exposure to the compound, researchers can identify the cellular pathways and processes that are most affected.

A notable study in this area investigated the response of methicillin-resistant Staphylococcus aureus (MRSA) strain COL to Amicoumacin A. nih.govplos.org The analysis revealed significant alterations in the transcription of genes involved in a variety of cellular functions, including cell envelope dynamics, transmembrane transport, virulence, metabolism, and the general stress response. nih.govplos.org Samples for this transcriptome analysis were collected at 0, 10, and 40 minutes after the addition of Amicoumacin A to the bacterial culture. nih.gov

One of the most striking findings was the substantial upregulation of the lrgA gene, which encodes an antiholin-like protein. nih.govplos.org The induction of lrgA is typically associated with a collapse of the membrane potential, suggesting that Amicoumacin A may perturb the bacterial cell membrane and lead to energy dissipation. nih.gov Consistent with the role of LrgA in modulating murein hydrolase activity, S. aureus treated with Amicoumacin A exhibited reduced autolysis due to lower hydrolase activity. nih.govplos.org

The transcriptome data also showed that Amicoumacin A treatment led to the upregulation of 46 genes and the downregulation of 27 genes that are similarly affected by linoleic acid. nih.gov A significant portion of the co-upregulated genes, 30 out of 46, are part of the σB regulon, which is a key regulator of the general stress response in S. aureus. nih.gov This suggests that Amicoumacin A induces a broad stress response in the bacteria.